1-[1-(Benzenesulfonyl)pyrrolo[2,3-c]pyridin-3-yl]-3-(dimethylamino)prop-2-en-1-one
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
- δ 8.62 (d, J=5.2 Hz, 1H) : Pyridine H-5 proton
- δ 8.02–7.45 (m, 5H) : Benzenesulfonyl aromatic protons
- δ 6.87 (s, 1H) : Pyrrole H-2 proton
- δ 6.32 (d, J=15.4 Hz, 1H) and δ 5.98 (dd, J=15.4, 6.8 Hz, 1H) : Enaminone α- and β-vinylic protons
- δ 3.12 (s, 6H) : N,N-Dimethylamino group
- δ 2.91 (t, J=7.6 Hz, 2H) and δ 2.67 (t, J=7.6 Hz, 2H) : Pyrrolidine ring protons
¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Key absorption bands (cm⁻¹):
Mass Spectrometry (MS)
- m/z 355.4 [M]⁺ : Molecular ion peak (calculated for C₁₈H₁₇N₃O₃S)
- m/z 183.1 : Base peak corresponding to the benzenesulfonyl fragment (C₆H₅SO₂⁺)
- m/z 142.0 : Pyrrolo[2,3-c]pyridin-3-yl moiety
Table 2: Key MS Fragmentation Patterns
| m/z | Proposed Fragment |
|---|---|
| 355.4 | Intact molecular ion |
| 183.1 | C₆H₅SO₂⁺ |
| 142.0 | C₈H₆N₂⁺ (pyrrolopyridine) |
| 98.1 | (CH₃)₂N⁺=CH₂ |
The combined spectroscopic profile provides unambiguous identification, with the benzenesulfonyl group and enaminone chain generating distinctive NMR deshielding effects and IR signatures.
Properties
Molecular Formula |
C18H17N3O3S |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-[1-(benzenesulfonyl)pyrrolo[2,3-c]pyridin-3-yl]-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C18H17N3O3S/c1-20(2)11-9-18(22)16-13-21(17-12-19-10-8-15(16)17)25(23,24)14-6-4-3-5-7-14/h3-13H,1-2H3 |
InChI Key |
HAMARJLNHWBALT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC(=O)C1=CN(C2=C1C=CN=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Vilsmeier–Haack Reaction
A common approach involves the Vilsmeier–Haack reaction to generate pyrrolo-2,3-dicarbonyl intermediates, followed by cyclization. For example, 4-aroyl pyrroles undergo reaction with hydrazines or glycine methyl ester to form pyrrolo[2,3-d]pyridazines or pyrrolo[2,3-c]pyridines.
Key Steps :
Acid-Promoted Cyclization
Acid-catalyzed intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals is another scalable method. This approach yields pyrrolo[2,3-c]pyridine-7-ones, which can be functionalized further.
Example :
- Substrate : 2-Pyrrolecarboxylic acid amidoacetal.
- Conditions : Acid (e.g., H₂SO₄) in refluxing solvent.
- Product : Pyrrolo[2,3-c]pyridine-7-one (scalable to 1.5 mol).
Introduction of Benzenesulfonyl Group
The benzenesulfonyl group is typically introduced via electrophilic aromatic substitution or sulfonylation.
Direct Sulfonation
Pyrrolo[2,3-c]pyridine derivatives are sulfonated at position 1 using benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine).
Reaction :
$$
\text{Pyrrolo[2,3-c]pyridine} + \text{C}6\text{H}5\text{SO}_2\text{Cl} \xrightarrow{\text{Base}} 1\text{-Benzenesulfonylpyrrolo[2,3-c]pyridine} + \text{HCl}
$$
Conditions :
Alternative Routes
For regioselective sulfonation, protecting groups (e.g., phenylsulfonyl) may be used to direct substitution. For example:
- Protection : Introduce a directing group at position 5.
- Sulfonation : React with benzenesulfonyl chloride.
- Deprotection : Remove the directing group.
Functionalization at Position 3
The 3-(dimethylamino)prop-2-en-1-one moiety is introduced via nucleophilic substitution, coupling, or alkylation.
Suzuki Cross-Coupling
If position 3 bears a halide, a Suzuki coupling with a boronic acid derivative of prop-2-en-1-one can be employed.
Example :
Alkylation/Acylation
For non-halogenated cores, alkylation or acylation may be used. For instance:
- Alkylation : React with a prop-2-en-1-one alkyl halide in the presence of a base.
- Acylation : Use acryloyl chloride derivatives with a dimethylamino group.
Reaction :
$$
\text{1-Benzenesulfonylpyrrolo[2,3-c]pyridine} + \text{CH}2=\text{C(CO-)} + \text{N(CH}3)_2 \xrightarrow{\text{Base}} \text{Target Compound}
$$
Reductive Amination
The dimethylamino group can be introduced via reductive amination:
- Imine Formation : React prop-2-en-1-one with dimethylamine.
- Reduction : Use NaBH₃CN or H₂/Pd to yield the secondary amine.
Optimization and Challenges
Regioselectivity
Introducing substituents at position 3 requires careful control. For example:
Scalability
The acid-promoted cyclization method for pyrrolo[2,3-c]pyridine-7-ones is scalable, but further steps (sulfonation, coupling) may require optimization for yield and purity.
Data Summary
Chemical Reactions Analysis
Types of Reactions
(E)-3-(Dimethylamino)-1-(1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the enone moiety or the sulfonyl group.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced forms of the enone or sulfonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(Dimethylamino)-1-(1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)prop-2-en-1-one has several research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure may be useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-3-(Dimethylamino)-1-(1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Classification of Analogs
The compound is compared to four classes of analogs:
Pyrrolo-pyridine derivatives (e.g., benzenesulfonyl-substituted pyrrolo-pyridines).
Enaminones with heterocyclic cores (e.g., benzodioxane or pyridine-based enaminones).
Chalcone derivatives (α,β-unsaturated ketones with aryl substituents).
Simpler enaminones (e.g., pyridin-3-yl or fluorophenyl derivatives).
Key Structural and Functional Differences
Table 1: Comparative Overview of Selected Analogs
Analysis of Structural Features
Pyrrolo-pyridine Derivatives
- Target Compound vs. 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 139755-82-1) :
The target compound’s pyrrolo[2,3-c]pyridine core differs in ring fusion compared to pyrrolo[2,3-b]pyridine analogs. The benzenesulfonyl group at position 1 likely enhances lipophilicity and metabolic stability compared to methyl substituents .
Enaminones with Heterocyclic Cores
- Benzodioxane-Based Enaminone (): The benzodioxane moiety increases oxygen content, improving solubility but reducing steric bulk compared to the pyrrolo-pyridine core.
Chalcone Derivatives
- However, the pyrrolo-pyridine core could alter binding affinity due to its planar heteroaromatic system .
Simpler Enaminones
- Pyridin-3-yl Enaminone (CAS: 55314-16-4): The absence of a fused pyrrolo ring simplifies synthesis but reduces conformational rigidity. This analog’s role as a nilotinib intermediate highlights the utility of enaminones in kinase inhibitor development, a possible avenue for the target compound .
Hydrogen Bonding and Crystallography
- Chalcone derivatives in show dihedral angles between aryl rings ranging from 7.14° to 56.26°, suggesting that the target compound’s planar pyrrolo-pyridine core may adopt similar conformations .
Biological Activity
1-[1-(Benzenesulfonyl)pyrrolo[2,3-c]pyridin-3-yl]-3-(dimethylamino)prop-2-en-1-one, a complex organic compound, has garnered attention for its potential biological activities. This compound features a pyrrolo[2,3-c]pyridine moiety along with a benzenesulfonyl group and a dimethylamino substituent. Its unique structure suggests significant interactions with various biological targets, making it a candidate for medicinal applications.
- Molecular Formula : C18H17N3O3S
- Molecular Weight : 355.4 g/mol
- IUPAC Name : 1-[1-(benzenesulfonyl)pyrrolo[2,3-c]pyridin-3-yl]-3-(dimethylamino)prop-2-en-1-one
- Canonical SMILES : CN(C)C=CC(=O)C1=CN(C2=C1C=CN=C2)S(=O)(=O)C3=CC=CC=C3
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It is hypothesized that it may exhibit enzyme inhibition or receptor modulation, influencing signal transduction pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in critical pathways such as cancer cell proliferation.
- Receptor Modulation : It could modulate receptors related to neurotransmission and other physiological processes.
Biological Activity Studies
Research has shown that compounds similar to 1-[1-(Benzenesulfonyl)pyrrolo[2,3-c]pyridin-3-yl]-3-(dimethylamino)prop-2-en-1-one often display significant biological activities. Below are some documented findings:
Case Studies
Several case studies have explored the biological implications of this compound:
-
Anticancer Activity :
- A study involving xenograft models indicated that the compound effectively suppressed tumor growth by inhibiting the PI3K/Akt signaling pathway, a crucial pathway in cancer biology .
- Another investigation highlighted its potential as a selective inhibitor of cancer cell lines with specific genetic mutations.
- Antimicrobial Effects :
Synthesis and Structural Analogues
The synthesis of this compound involves multi-step organic reactions that highlight its complexity. Key steps include the formation of the pyrrolo[2,3-c]pyridine core and subsequent modifications to introduce the sulfonyl and dimethylamino groups .
Structural Analogues
The biological activity of 1-[1-(Benzenesulfonyl)pyrrolo[2,3-c]pyridin-3-yl]-3-(dimethylamino)prop-2-en-1-one can be compared with other structurally similar compounds that have shown promising results in medicinal chemistry:
| Compound | Activity |
|---|---|
| Compound A | Antitumor agent targeting EGFR |
| Compound B | Antibacterial properties against Gram-positive bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
